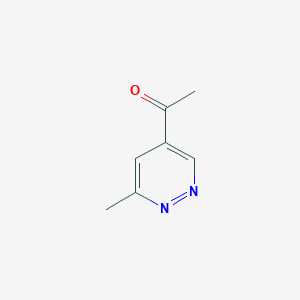![molecular formula C6H11NO3 B14042575 Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)
Methyl 2-[(oxetan-3-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(oxetan-3-yl)amino]acetate: is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(oxetan-3-yl)amino]acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . The starting material, oxetan-3-one, undergoes a Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate is then treated with various amines to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-[(oxetan-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxetane ring or the amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(oxetan-3-yl)amino]acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-[(oxetan-3-yl)amino]acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-2-(oxetan-3-yl)acetate
- Methyl 2-(oxetan-3-yl)-2-[(2,2,2-trifluoroethyl)amino]acetate
Comparison: Methyl 2-[(oxetan-3-yl)amino]acetate is unique due to its specific substitution pattern on the oxetane ring. This structural feature can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
methyl 2-(oxetan-3-ylamino)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)2-7-5-3-10-4-5/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
NQTGJWYGDSNYRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


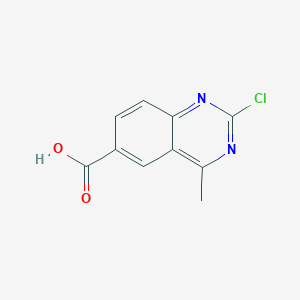


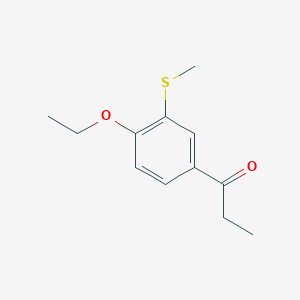

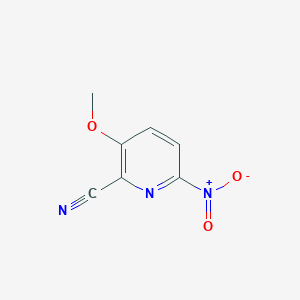
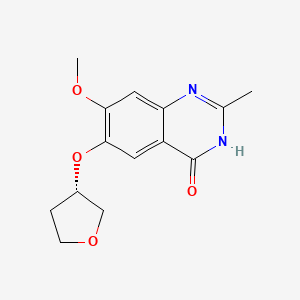
![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)




